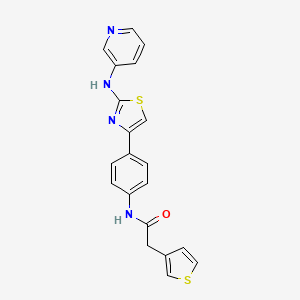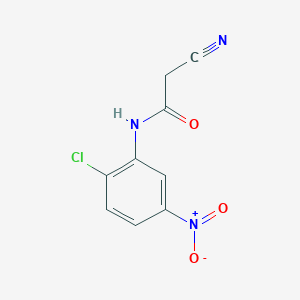
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C9H6ClN3O3 and its molecular weight is 239.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
- Synthesis and Antimalarial Activity : A series of compounds similar to N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide were synthesized and evaluated for antimalarial activity. These compounds showed high activity against Plasmodium berghei infections in mice and resistant strains of the parasite, encouraging further clinical trials (Werbel et al., 1986).
Organic Synthesis and Reaction Studies
- Base-Induced Transformation in Organic Synthesis : The transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines leads to the formation of 1,1-dialkylindolium-2-thiolates. This reaction involves ring-opening and intramolecular cyclization, demonstrating the compound's utility in organic synthesis (Androsov, 2008).
Material Science and Epoxy Resin Curing
- Curing of Epoxy Resins : Cyanoacetamides, which are structurally related to this compound, have been identified as novel curing agents for epoxy resins. Their use results in clear and tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).
Anticancer Activity
- Synthesis and Anticancer Activity Evaluation : Certain thiazolidinone derivatives, incorporating structural elements of this compound, have shown significant antimitotic activity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancer (Buzun et al., 2021).
Cyclopalladation Reactions
- Cyclopalladation of Aniline Derivatives : Research on cyclopalladation reactions of aniline derivatives, including compounds similar to this compound, has provided insights into steric and electronic factors influencing these reactions, which are important in organometallic chemistry (Mossi et al., 1992).
Synthesis of Polybenzimidazoles
- Synthesis of AB-Type Monomers for Polybenzimidazoles : Novel AB-type monomers for polybenzimidazoles were synthesized from derivatives of N-(4,5-dichloro-2-nitrophenyl)acetamide, demonstrating the potential of related compounds in polymer science (Begunov & Valyaeva, 2015).
Anticancer Properties of Thiocarbamide Derivatives
- Anticancer Properties of Thiocarbamide Derivatives : Thiocarbamide derivatives, structurally related to this compound, were found to have notable anticancer activity against various human cancer cell lines, demonstrating the potential of these compounds in medicinal chemistry (Pandey et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFYRRCXSMWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)
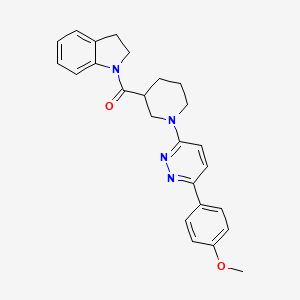
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
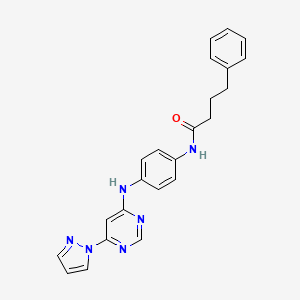
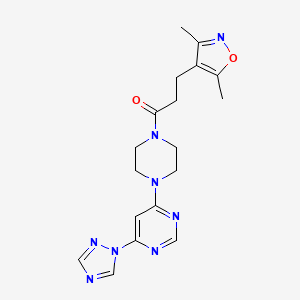

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)
